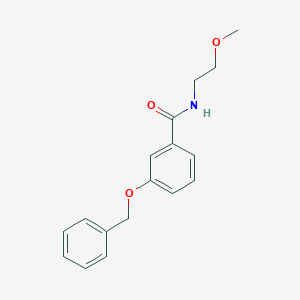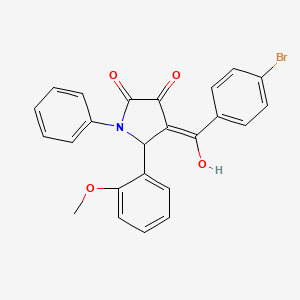
3-(benzyloxy)-N-(2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)-N-(2-methoxyethyl)benzamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BMB belongs to the class of benzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Wirkmechanismus
The mechanism of action of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has been shown to inhibit the activity of enzymes, such as PI3K and AKT, which are involved in cell survival and proliferation. It also activates the MAPK/ERK pathway, which is involved in cell differentiation and apoptosis. Additionally, 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has been shown to modulate the expression of various genes and proteins involved in inflammation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: 3-(benzyloxy)-N-(2-methoxyethyl)benzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Reduction of inflammation: 3-(benzyloxy)-N-(2-methoxyethyl)benzamide reduces the production of pro-inflammatory cytokines and mediators, such as TNF-α and prostaglandin E2.
3. Analgesic effects: 3-(benzyloxy)-N-(2-methoxyethyl)benzamide reduces pain and inflammation in animal models of pain.
4. Neuroprotective effects: 3-(benzyloxy)-N-(2-methoxyethyl)benzamide protects against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(benzyloxy)-N-(2-methoxyethyl)benzamide has several advantages and limitations for lab experiments, including:
Advantages:
1. 3-(benzyloxy)-N-(2-methoxyethyl)benzamide is relatively easy to synthesize using commercially available materials.
2. 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has shown promising results in various scientific research applications, including anticancer, anti-inflammatory, and neuroprotective activities.
3. 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has a relatively low toxicity profile and is well-tolerated in animal models.
Limitations:
1. 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has limited solubility in water, which can make it difficult to administer in vivo.
2. 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has a relatively short half-life in vivo, which can limit its therapeutic potential.
3. 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet established.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide, including:
1. Optimization of the synthesis method to improve the yield and purity of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide.
2. Investigation of the pharmacokinetics and pharmacodynamics of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide in vivo to optimize dosing and administration.
3. Evaluation of the safety and efficacy of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide in human clinical trials for various diseases, including cancer, inflammation, and neurodegenerative diseases.
4. Development of novel formulations and delivery systems to improve the solubility and bioavailability of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide.
5. Investigation of the mechanism of action of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide at the molecular and cellular levels to identify new targets for drug development.
In conclusion, 3-(benzyloxy)-N-(2-methoxyethyl)benzamide is a promising chemical compound that has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and neuroprotective activities. Further research is needed to optimize the synthesis method, evaluate the safety and efficacy of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide in human clinical trials, and identify new targets for drug development.
Synthesemethoden
3-(benzyloxy)-N-(2-methoxyethyl)benzamide can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxyethylamine in the presence of triethylamine to yield the amide product. Finally, the benzyl ether group is introduced using benzyl bromide and potassium carbonate in dimethylformamide. The overall yield of the synthesis is around 40%.
Wissenschaftliche Forschungsanwendungen
3-(benzyloxy)-N-(2-methoxyethyl)benzamide has shown potential in various scientific research applications, including but not limited to:
1. Anticancer activity: 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.
2. Anti-inflammatory and analgesic activity: 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It reduces the production of pro-inflammatory cytokines and mediators, such as TNF-α and prostaglandin E2.
3. Neuroprotective activity: 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has been shown to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-11-10-18-17(19)15-8-5-9-16(12-15)21-13-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTMDONDSRQSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-phenylmethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-6-iodo-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5497549.png)
![7-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5497550.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5497555.png)

![3-hydroxy-3-({[2-(1-hydroxycyclopentyl)ethyl]amino}methyl)-1-(3-methylbenzyl)piperidin-2-one](/img/structure/B5497572.png)
![4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]pyridine](/img/structure/B5497578.png)
![2-(5-bromo-2-hydroxy-3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5497587.png)
![ethyl 7-methyl-3-oxo-5-phenyl-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5497606.png)
![N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5497608.png)
![1'-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5497612.png)
![{4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-morpholinyl}acetic acid](/img/structure/B5497623.png)
![3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5497637.png)
![4-{3-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]pyridin-2-yl}morpholine](/img/structure/B5497641.png)
![2-[(4-isopropoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5497643.png)